2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide
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Description
2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide is a useful research compound. Its molecular formula is C24H19BrN4O3 and its molecular weight is 491.345. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Hemolytic Activity
Compounds featuring 1,3,4-oxadiazole structures, including those with various substitutions, have been synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds have shown variable efficacy against microbial species and exhibit less toxicity, making them potential candidates for further biological screening and application trials (Gul et al., 2017).
Anticancer Potential
Derivatives of 1,2,4-oxadiazoles have been identified as novel apoptosis inducers with activity against several breast and colorectal cancer cell lines. These compounds can arrest cells in specific phases and induce apoptosis, highlighting their potential as anticancer agents. The molecular target for these compounds has been identified, supporting their use in targeted cancer therapy (Zhang et al., 2005).
Antimicrobial Properties
Synthesis and evaluation of 1,3,4-oxadiazole derivatives with specific substitutions have demonstrated significant antimicrobial properties. These studies have shown that certain substitutions, such as the presence of fluorine atoms, can enhance the antimicrobial effectiveness of these compounds (Parikh & Joshi, 2014).
Synthetic Approaches
Research on synthetic routes for obtaining 1,3,4-oxadiazoles, including cyclodehydration and oxidative cyclization reactions, provides a comprehensive overview of methods for synthesizing these compounds. These methods are crucial for the development of derivatives with potential biological applications, demonstrating the importance of synthetic chemistry in drug discovery and development (Review on Synthetic Routes, 2020).
Properties
IUPAC Name |
2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,3-dihydro-1H-inden-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN4O3/c25-18-6-3-5-16(12-18)23-27-24(32-28-23)17-9-11-22(31)29(13-17)14-21(30)26-20-10-8-15-4-1-2-7-19(15)20/h1-7,9,11-13,20H,8,10,14H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMBBVFJMNCDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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